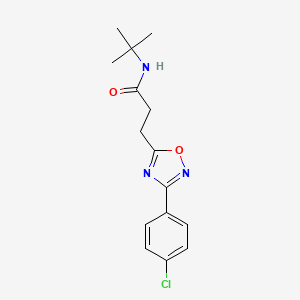
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a selective inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
Mécanisme D'action
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a competitive inhibitor of glutamate transporters, binding to the substrate binding site of the transporter and preventing the uptake of glutamate. This compound has a higher affinity for the glutamate transporter than glutamate itself, resulting in prolonged activation of glutamate receptors and increased extracellular glutamate levels. This can lead to excitotoxicity and neuronal damage, particularly in conditions where glutamate release is already elevated.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. This compound has been shown to increase extracellular glutamate levels in the hippocampus, striatum, and cortex, leading to prolonged activation of glutamate receptors and increased neuronal excitability. This compound has also been shown to induce seizures in animal models, indicating its potential role in the development of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has a number of advantages for use in lab experiments. It is a selective inhibitor of glutamate transporters, which allows for the investigation of the role of glutamate transporters in various neurological disorders. This compound is also relatively stable and has a long half-life, which allows for prolonged inhibition of glutamate transporters. However, this compound has a number of limitations as well. It can induce seizures in animal models, which can limit its use in certain experiments. This compound is also relatively non-specific, inhibiting multiple types of glutamate transporters, which can complicate interpretation of results.
Orientations Futures
There are a number of future directions for research on N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of focus is the investigation of the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Another area of focus is the development of more selective inhibitors of glutamate transporters, which would allow for more precise investigation of the role of specific transporters in neurological disorders. Additionally, the development of this compound analogs with improved pharmacokinetic properties could lead to the development of novel therapies for neurological disorders.
Méthodes De Synthèse
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride, followed by reaction with 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. Alternatively, this compound can be synthesized using the reaction of tert-butylamine with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by reaction with 4-chlorobenzoyl chloride. Both methods result in the formation of this compound as a white crystalline powder.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neurobiology. This compound is a selective inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This inhibition leads to increased extracellular glutamate levels and prolonged activation of glutamate receptors, which can result in excitotoxicity and neuronal damage. This compound has been used in a variety of studies to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(2,3)18-12(20)8-9-13-17-14(19-21-13)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXCGSNSNNIZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

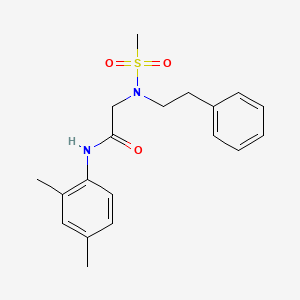
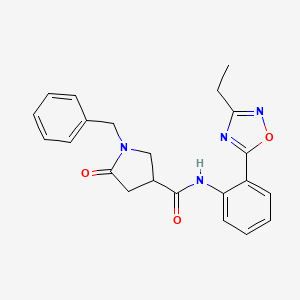
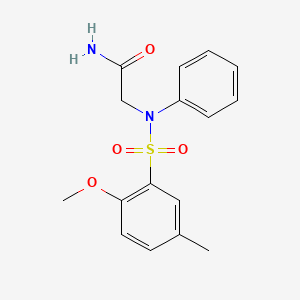

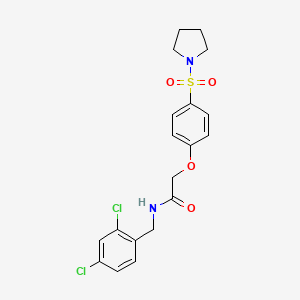
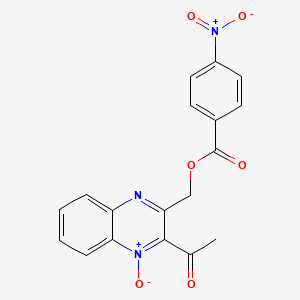
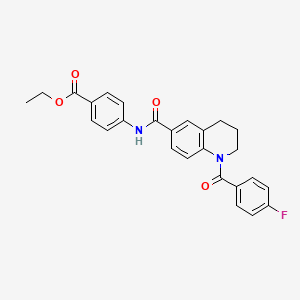
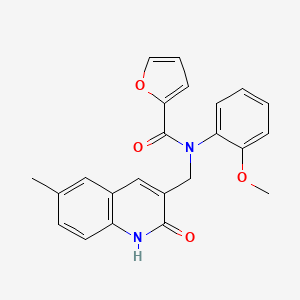
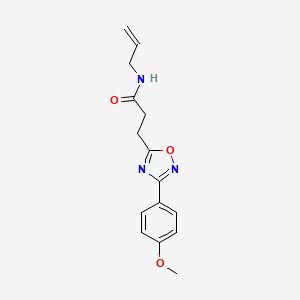



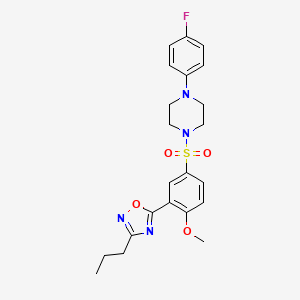
![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)